Cas no 1091681-02-5 (O-(pyrimidin-2-yl)methylhydroxylamine)

O-(pyrimidin-2-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
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- O-(pyrimidin-2-yl)methylhydroxylamine
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- MDL: MFCD21920969
- インチ: 1S/C5H7N3O/c6-9-4-5-7-2-1-3-8-5/h1-3H,4,6H2
- InChIKey: VFRQBXCZQQMVMI-UHFFFAOYSA-N
- ほほえんだ: O(CC1N=CC=CN=1)N
計算された属性
- せいみつぶんしりょう: 125.058911855g/mol
- どういたいしつりょう: 125.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 72.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 61Ų
O-(pyrimidin-2-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357725-50mg |
o-(Pyrimidin-2-ylmethyl)hydroxylamine |
1091681-02-5 | 98% | 50mg |
¥21621.00 | 2024-08-09 | |
Enamine | EN300-1868053-10.0g |
O-[(pyrimidin-2-yl)methyl]hydroxylamine |
1091681-02-5 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1868053-1g |
O-[(pyrimidin-2-yl)methyl]hydroxylamine |
1091681-02-5 | 1g |
$914.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357725-500mg |
o-(Pyrimidin-2-ylmethyl)hydroxylamine |
1091681-02-5 | 98% | 500mg |
¥24710.00 | 2024-08-09 | |
eNovation Chemicals LLC | D630884-1g |
O-[(pyrimidin-2-yl)methyl]hydroxylamine |
1091681-02-5 | 95% | 1g |
$485 | 2025-02-21 | |
Enamine | EN300-1868053-0.25g |
O-[(pyrimidin-2-yl)methyl]hydroxylamine |
1091681-02-5 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1868053-0.05g |
O-[(pyrimidin-2-yl)methyl]hydroxylamine |
1091681-02-5 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1868053-10g |
O-[(pyrimidin-2-yl)methyl]hydroxylamine |
1091681-02-5 | 10g |
$3929.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357725-250mg |
o-(Pyrimidin-2-ylmethyl)hydroxylamine |
1091681-02-5 | 98% | 250mg |
¥25502.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357725-1g |
o-(Pyrimidin-2-ylmethyl)hydroxylamine |
1091681-02-5 | 98% | 1g |
¥25740.00 | 2024-08-09 |
O-(pyrimidin-2-yl)methylhydroxylamine 関連文献
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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7. Book reviews
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
O-(pyrimidin-2-yl)methylhydroxylamineに関する追加情報
O-(pyrimidin-2-yl)methylhydroxylamine: A Comprehensive Overview
O-(pyrimidin-2-yl)methylhydroxylamine (CAS No. 1091681-02-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrimidine and hydroxylamine functionalities, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The molecular structure of O-(pyrimidin-2-yl)methylhydroxylamine consists of a pyrimidine ring attached to a methylhydroxylamine moiety. The pyrimidine ring, a fundamental component of nucleic acids, is known for its involvement in numerous biological processes. The hydroxylamine group, on the other hand, is a versatile functional group that can participate in various chemical reactions and interactions, making the compound highly reactive and potentially bioactive.
Recent studies have highlighted the potential of O-(pyrimidin-2-yl)methylhydroxylamine in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes and pathways.
In addition to its antiviral properties, O-(pyrimidin-2-yl)methylhydroxylamine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that the compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of novel cancer therapeutics.
The pharmacokinetic properties of O-(pyrimidin-2-yl)methylhydroxylamine have also been studied extensively. Research indicates that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its therapeutic efficacy. Its high solubility and stability in physiological conditions further enhance its potential as a drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of O-(pyrimidin-2-yl)methylhydroxylamine in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations and potential approval for use in medical treatments.
Beyond its therapeutic applications, O-(pyrimidin-2-yl)methylhydroxylamine has also found use in chemical synthesis and analytical methods. Its reactivity with various functional groups makes it a useful reagent in the synthesis of complex molecules and intermediates. Additionally, its unique spectral properties have led to its application in spectroscopic techniques for the analysis of biological samples.
In conclusion, O-(pyrimidin-2-yl)methylhydroxylamine (CAS No. 1091681-02-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its diverse biological activities, favorable pharmacokinetic properties, and versatility in chemical synthesis make it an exciting area of ongoing investigation. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in advancing medical treatments and improving patient outcomes.
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